molecular formula C12H15NO3 B276980 5-Anilino-3-methyl-5-oxopentanoic acid

5-Anilino-3-methyl-5-oxopentanoic acid

Cat. No. B276980
M. Wt: 221.25 g/mol
InChI Key: YMHUFHFMJABSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Anilino-3-methyl-5-oxopentanoic acid (AMPA) is a synthetic compound that has been widely used in scientific research for its various biological and chemical properties. AMPA is a derivative of the naturally occurring amino acid glutamate, which is a key neurotransmitter in the central nervous system. AMPA has been shown to have potent neuroprotective effects, and has been studied extensively for its potential therapeutic uses in a variety of neurological disorders.

Mechanism of Action

5-Anilino-3-methyl-5-oxopentanoic acid acts as an agonist at 5-Anilino-3-methyl-5-oxopentanoic acid receptors in the brain, which are a type of ionotropic glutamate receptor. When 5-Anilino-3-methyl-5-oxopentanoic acid binds to these receptors, it causes an influx of calcium ions into the neuron, which can lead to the activation of various downstream signaling pathways. This activation can lead to the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
5-Anilino-3-methyl-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which can lead to the activation of various downstream signaling pathways. 5-Anilino-3-methyl-5-oxopentanoic acid has also been shown to have potent neuroprotective effects, and has been studied for its potential therapeutic uses in a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Anilino-3-methyl-5-oxopentanoic acid in lab experiments is that it is a well-characterized compound with a variety of known properties. This makes it a useful research tool for studying the mechanisms of action of glutamate receptors in the brain. However, one limitation of using 5-Anilino-3-methyl-5-oxopentanoic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a variety of future directions for research on 5-Anilino-3-methyl-5-oxopentanoic acid. One area of interest is the development of new 5-Anilino-3-methyl-5-oxopentanoic acid receptor agonists that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the development of new therapeutic uses for 5-Anilino-3-methyl-5-oxopentanoic acid in a variety of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of 5-Anilino-3-methyl-5-oxopentanoic acid in the brain, and to identify new downstream signaling pathways that may be involved in its effects.

Synthesis Methods

5-Anilino-3-methyl-5-oxopentanoic acid is typically synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-methylglutaric acid with aniline in the presence of a catalyst to form the intermediate compound 5-(anilino)-3-methylpentanoic acid. This intermediate is then oxidized to form the final product, 5-anilino-3-methyl-5-oxopentanoic acid.

Scientific Research Applications

5-Anilino-3-methyl-5-oxopentanoic acid has been used extensively in scientific research for its various biological and chemical properties. It is commonly used as a research tool to study the mechanisms of action of glutamate receptors in the brain, and has been shown to have potent neuroprotective effects in various animal models of neurological disease. 5-Anilino-3-methyl-5-oxopentanoic acid has also been studied for its potential therapeutic uses in a variety of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-anilino-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C12H15NO3/c1-9(8-12(15)16)7-11(14)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

YMHUFHFMJABSQX-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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